molecular formula C21H28NO6P B564410 Boc-ethanolamine Dibenzylphosphate CAS No. 1076199-25-1

Boc-ethanolamine Dibenzylphosphate

Cat. No.: B564410
CAS No.: 1076199-25-1
M. Wt: 421.43
InChI Key: RVSMWJQWFJMFMT-UHFFFAOYSA-N
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Description

Boc-ethanolamine dibenzylphosphate is a protected derivative of ethanolamine, featuring a tert-butoxycarbonyl (Boc) group on the amine and a dibenzylphosphate ester on the phosphate moiety. This compound (CAS: 1076199-25-1) is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of phosphorylated biomolecules or drug candidates requiring selective deprotection strategies. The Boc group offers acid-labile protection for the amine, while the dibenzylphosphate moiety provides stability during synthetic steps, enabling subsequent hydrogenolytic cleavage of benzyl groups under palladium catalysis .

Properties

IUPAC Name

tert-butyl N-[2-bis(phenylmethoxy)phosphoryloxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO6P/c1-21(2,3)28-20(23)22-14-15-25-29(24,26-16-18-10-6-4-7-11-18)27-17-19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSMWJQWFJMFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652487
Record name tert-Butyl (2-{[bis(benzyloxy)phosphoryl]oxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-25-1
Record name tert-Butyl (2-{[bis(benzyloxy)phosphoryl]oxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Base Selection

  • Solvent : DCM and THF are preferred for Boc protection and phosphorylation due to their inertness and ability to dissolve polar intermediates.

  • Base : DIPEA outperforms alternatives like N-methylmorpholine in minimizing side reactions (e.g., Boc group cleavage).

Temperature and Stoichiometry

  • Phosphorylation : Conducted at 0°C to room temperature to suppress thermal degradation. A 1:1.2 molar ratio of Boc-ethanolamine to dibenzyl phosphorochloridate ensures complete conversion.

  • Coupling agents : PyBOP (1.2 equiv) enhances reaction efficiency by activating the phosphate group.

Yield Limitations and Solutions

  • Low yields in oxidation steps : The conversion of dibenzyl phosphite to phosphate is hindered by competing hydrolysis. Using anhydrous CCl₄ and controlled NaOH addition mitigates this.

  • Impurities from Boc deprotection : Acidic conditions during phosphorylation may cleave the Boc group. Buffering with NaHCO₃ maintains pH >7, preserving the protecting group.

Comparative Analysis of Methodologies

Method StepReagents/ConditionsYield (%)Purity (%)Source
Boc ProtectionBoc₂O, DCM, DIPEA, 25°C, 1h99>95
Dibenzyl Phosphate SynthesisPCl₃, Et₃N, NaOH, HCl, CCl₄85.697
PhosphorylationDibenzyl phosphorochloridate, PyBOP, DIPEA9095
Final PurificationEthyl acetate/petroleum ether (1:3)88.199.5

Key observations :

  • Coupling agents like PyBOP significantly improve phosphorylation efficiency compared to traditional carbodiimides.

  • Multi-step purification (extraction + chromatography) is critical for pharmaceutical-grade purity .

Chemical Reactions Analysis

Types of Reactions

Boc-ethanolamine Dibenzylphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding phosphoric acid derivatives.

    Reduction: Formation of Boc-ethanolamine.

    Substitution: Formation of substituted ethanolamine derivatives.

Scientific Research Applications

Boc-ethanolamine Dibenzylphosphate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Acts as an inhibitor of Escherichia coli methylerythritol phosphate synthase, making it useful in studying bacterial metabolic pathways.

    Industry: Used in the production of various chemical products and as a reagent in organic synthesis.

Mechanism of Action

Boc-ethanolamine Dibenzylphosphate exerts its effects by inhibiting the enzyme Escherichia coli methylerythritol phosphate synthase. This enzyme is involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of many bacteria . The compound binds to the active site of the enzyme, preventing the conversion of 1-deoxy-D-xylulose 5-phosphate to methylerythritol phosphate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The dibenzylphosphate motif is a common protecting group in phosphate chemistry. Below is a comparative analysis of Boc-ethanolamine dibenzylphosphate with structurally or functionally related compounds:

Table 1: Comparative Analysis of Dibenzylphosphate Derivatives

Compound Name Molecular Formula Key Features Synthesis Yield Applications Stability/Deprotection Method Reference
This compound C₂₀H₂₆NO₆P* Boc-protected amine; dibenzylphosphate ester N/A Intermediate for phosphorylated amines in drug synthesis Hydrogenolysis (Pd/C, H₂)
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl dibenzylphosphate C₂₆H₂₉O₁₃P Carbohydrate-linked dibenzylphosphate; anti-inflammatory and anticancer 51–84%† Cancer/autoimmune therapeutics; glycosylation studies Hydrogenolysis or enzymatic cleavage
Dibenzyl-4-hydroxybutyl phosphate C₁₈H₂₁O₅P Aliphatic chain with terminal hydroxyl group Moderate‡ Precursor for lipid analogs; oxidation to ketone intermediates Oxidation (PCC), hydrogenolysis
Glycidol-derived dibenzylphosphate C₁₇H₁₉O₅P Epoxide ring-opening product; enantioselective synthesis 84% Phosphatidic acid synthesis; chiral building block Hydrogenolysis

*Estimated based on structural analogy. †Yield varies with dibenzylphosphate purity (60–84% in optimized conditions).

Key Findings

Structural Diversity: this compound is distinguished by its ethanolamine backbone, contrasting with carbohydrate- or lipid-linked derivatives (e.g., mannopyranosyl or glycidol-based analogs) . Unlike aliphatic dibenzylphosphates (e.g., dibenzyl-4-hydroxybutyl phosphate), Boc-ethanolamine derivatives integrate a protected amine, enabling selective functionalization in multistep syntheses .

Synthetic Efficiency: The use of high-purity dibenzylphosphate salts (e.g., diisopropylethylammonium dibenzylphosphate) significantly improves yields (up to 84%) in epoxide ring-opening reactions, a strategy applicable to Boc-ethanolamine derivatives . Hydrogenolysis remains the standard deprotection method for benzyl groups, though this compound requires sequential deprotection (Boc removal via acidolysis, followed by phosphate deprotection) .

Functional Group Compatibility: this compound is less prone to side reactions (e.g., formaldehyde loss) compared to thiazolone-linked dibenzylphosphates, which undergo MS/MS-detectable rearrangements . Unlike imidoyl chloride-derived mixed anhydrides, this compound avoids pyrophosphate formation, enhancing stability during storage .

Applications: While 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl dibenzylphosphate is directly used in therapeutics, this compound serves as a specialized intermediate for drug candidates targeting protein synthesis machinery .

Analytical and Stability Considerations

  • Deprotection Challenges: Hydrogenolysis of this compound risks simultaneous removal of benzyl and Boc groups under acidic conditions. Sequential deprotection (e.g., Boc cleavage with TFA, followed by Pd/C-mediated hydrogenolysis) is recommended .
  • Purity Impact: As observed in glycidol-derived syntheses, using purified dibenzylphosphate salts enhances reproducibility and yield—a critical factor for Boc-ethanolamine derivatives in industrial-scale production .

Biological Activity

Boc-ethanolamine dibenzylphosphate (Boc-Et-DiBzP) is a phosphorylated derivative of Boc-ethanolamine, characterized by its molecular formula C21H28NO6PC_{21}H_{28}NO_6P and a molecular weight of 421.42 g/mol. This compound has garnered attention for its biological activity, particularly as an inhibitor of the enzyme methylerythritol phosphate synthase (MEP synthase) in Escherichia coli, which plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is vital for the survival of various bacteria, making Boc-Et-DiBzP a potential target for antibiotic development.

Boc-Et-DiBzP acts primarily by inhibiting MEP synthase, which is essential for the synthesis of isoprenoids. The inhibition occurs through the binding of Boc-Et-DiBzP to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This mechanism can lead to bacterial growth inhibition and offers insights into developing new antimicrobial agents.

Biological Activity and Applications

The biological activities of Boc-Et-DiBzP can be categorized as follows:

  • Inhibition of Bacterial Growth : Studies have shown that Boc-Et-DiBzP effectively inhibits the growth of E. coli by targeting MEP synthase. The compound's effectiveness as an inhibitor can be quantified through IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
  • Synthesis Intermediate : Beyond its inhibitory effects, Boc-Et-DiBzP serves as an intermediate in various chemical reactions, particularly in synthetic organic chemistry, where it aids in the construction of complex molecules.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity and applications of Boc-Et-DiBzP:

  • Inhibitory Effect on MEP Synthase :
    • In vitro assays demonstrated that Boc-Et-DiBzP significantly reduces MEP synthase activity, with reported IC50 values indicating potent inhibition at low micromolar concentrations.
    • Comparative studies with other known inhibitors revealed that Boc-Et-DiBzP exhibits superior inhibitory properties against MEP synthase.
  • Antimicrobial Activity :
    • In vivo studies using bacterial cultures showed a marked decrease in growth rates when treated with Boc-Et-DiBzP.
    • The compound's selective targeting of bacterial enzymes highlights its potential as a lead compound for antibiotic development.
  • Chemical Synthesis Applications :
    • As an intermediate in organic synthesis, Boc-Et-DiBzP facilitates the formation of various derivatives through oxidation, reduction, and substitution reactions.
    • Its dual functional groups allow for versatile applications in synthetic pathways, enhancing its utility in chemical research.

Case Studies

Several case studies have been conducted to evaluate the efficacy and potential applications of Boc-Et-DiBzP:

  • Case Study 1: Inhibition Assay :
    A study assessed the inhibitory effects of Boc-Et-DiBzP on E. coli strains expressing varying levels of MEP synthase. Results indicated that strains with higher enzyme expression were more susceptible to inhibition by Boc-Et-DiBzP.
  • Case Study 2: Synthesis Pathway Optimization :
    Researchers optimized synthetic pathways involving Boc-Et-DiBzP to produce complex organic molecules efficiently. The study highlighted the compound's role as a key intermediate, improving overall yields in multi-step reactions.

Data Summary Table

PropertyValue
Molecular FormulaC21H28NO6PC_{21}H_{28}NO_6P
Molecular Weight421.42 g/mol
IC50 (MEP Synthase Inhibition)Low micromolar concentrations
Primary ApplicationAntibacterial agent
Synthetic RoleIntermediate in organic synthesis

Q & A

What unresolved questions exist regarding this compound’s reactivity in aqueous systems?

  • Methodological Answer : Current gaps include hydrolysis kinetics under physiological pH and metal-ion-catalyzed degradation pathways. Proposed studies:
  • Kinetic Analysis : Use stopped-flow UV-Vis to track hydrolysis rates.
  • Computational Modeling : Simulate transition states (e.g., DFT) to predict stability .

Q. How can computational tools enhance the design of this compound derivatives?

  • Methodological Answer :
  • QSAR Models : CorlogP and Molinspiration predict logP and bioavailability for derivative libraries.
  • Docking Studies : Target enzymes (e.g., phosphatases) using AutoDock Vina to prioritize syntheses .

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